molecular formula C10H16F3NO3 B1491163 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid CAS No. 2097993-26-3

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1491163
CAS No.: 2097993-26-3
M. Wt: 255.23 g/mol
InChI Key: QMKMBNCMRJGNKO-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid is a high-value pyrrolidine-based chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in pharmaceutical agents, contributing to favorable physicochemical properties and enhanced three-dimensional structural diversity . The molecule is strategically functionalized with an ethoxymethyl group and a metabolically stable trifluoromethyl group on the pyrrolidine ring, which can significantly influence lipophilicity, membrane permeability, and binding affinity to biological targets . The acetic acid moiety is a classic bioisostere that can enable salt formation, improve aqueous solubility, and mimic carboxylic acid-containing natural substrates, making it valuable for the synthesis of potential enzyme inhibitors . Researchers can leverage this compound as a key intermediate in the design of novel therapeutic agents, particularly as a precursor for amide coupling or salt formation to create potential inhibitors of Fe(II)/2-oxoglutarate-dependent oxygenases, such as the Jumonji C-domain (JmjC) histone lysine demethylases (KDMs) . The saturated, sp3-hybridized nature of the pyrrolidine ring allows for extensive exploration of pharmacophore space and is known to improve the success rate of candidates in clinical development . This product is provided as a solid and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-2-17-6-7-3-14(5-9(15)16)4-8(7)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMBNCMRJGNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, which is known for its diverse pharmacological properties, and modifications that enhance its bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17F3N2O2C_{10}H_{17}F_3N_2O_2, with a molecular weight of 240.27 g/mol. The structure includes an ethoxymethyl group and a trifluoromethyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₇F₃N₂O₂
Molecular Weight240.27 g/mol
CAS Number2098103-49-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and offering potential neuroprotective effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Research Findings

Recent studies have investigated the compound's efficacy in various biological contexts:

  • Anticancer Properties : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
  • Neuroprotective Effects : Research has shown that it may protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : The compound demonstrated significant inhibitory effects against several bacterial strains, indicating its potential as an antibiotic agent.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the compound was administered to cultured neurons. Results indicated a significant reduction in cell death and preservation of mitochondrial function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound is compared to analogs based on:

  • Heterocyclic core (pyrrolidine vs. piperazine, pyridine, or pyrazolo-pyridine).
  • Substituent groups (trifluoromethyl, ethoxymethyl, aromatic vs. aliphatic chains).
  • Biological and physicochemical properties (solubility, metabolic stability, electronic effects).
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid (Target) Pyrrolidine 3-Ethoxymethyl, 4-CF₃, acetic acid 256.25 High polarity, metabolic stability
[2-(3-Methylphenyl)pyrrolidin-1-yl]acetic acid Pyrrolidine 3-Methylphenyl, acetic acid 231.29 Lower solubility due to aromatic group
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Pyrazolo-pyridine 2-Methoxyphenyl, 3-methyl, 4-CF₃, acetic acid 365.31 Enhanced rigidity, higher molecular weight
Fluoro[4-(trifluoromethyl)phenyl]acetic acid Phenyl 4-CF₃, fluorine, acetic acid 222.14 High electronegativity, lower solubility

Heterocyclic Core Comparison

  • Pyrrolidine vs. The target compound’s pyrrolidine core may enhance bioavailability compared to pyridine-based acids like 2-(pyridin-3-yl)acetic acid .
  • Pyrazolo-Pyridine () :
    Pyrazolo-pyridine cores (e.g., 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid) introduce planar aromatic systems, improving binding to hydrophobic enzyme pockets but reducing solubility .

Substituent-Driven Properties

  • Trifluoromethyl (CF₃): Present in all compared compounds, CF₃ increases electronegativity and resistance to oxidative metabolism. However, in the target compound, its placement on pyrrolidine (vs.
  • Ethoxymethyl vs. Aromatic Groups : The ethoxymethyl group in the target compound enhances hydrophilicity compared to aromatic substituents (e.g., 3-methylphenyl in ), which may improve solubility in aqueous environments .

Preparation Methods

Pyrrolidine Ring Formation and Substitution

One effective approach reported involves the cyclization of appropriately substituted precursors under controlled conditions. For example, a substituted pyrrolidine intermediate can be synthesized by:

  • Starting from a suitable amino acid or amino ester precursor.
  • Introducing the trifluoromethyl group via trifluoromethylation reagents under mild heating (e.g., microwave-assisted reaction at 100 °C for 2 h) to enhance reaction rates and yields.

Ethoxymethyl Group Introduction

The ethoxymethyl substituent is typically installed by:

  • Alkylation of the pyrrolidine ring at the 3-position using ethoxymethyl halides or ethers under basic conditions.
  • Optimization of reaction parameters such as solvent, temperature, and base to favor selective substitution without over-alkylation or side reactions.

Coupling to Acetic Acid Moiety

The linkage of the pyrrolidine nitrogen to the acetic acid group is achieved by:

  • N-alkylation with haloacetic acid derivatives or esters, followed by hydrolysis to the free acid.
  • Alternatively, peptide coupling reagents such as EDCI and HOBt can be used to form amide bonds if a protected acetic acid derivative is employed, followed by deprotection steps.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Trifluoromethylation Electrophilic CF3 source, microwave, 100 °C, 2 h 70-80 Microwave heating enhances rate
Ethoxymethylation Ethoxymethyl halide, base (e.g., NaH), solvent (THF) 65-75 Requires careful control of stoichiometry
N-Alkylation with haloacetic acid Haloacetic acid or ester, base, room temp to reflux 60-72 Followed by ester hydrolysis if needed

These yields are consistent with optimized conditions reported in recent synthetic studies.

Mechanistic Insights and Optimization

  • Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in the trifluoromethylation step by enhancing molecular collisions and energy transfer.
  • The use of protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) on intermediates can improve regioselectivity and facilitate purification, as demonstrated in related fluorine-containing pyrrolidine syntheses.
  • Design of Experiments (DoE) approaches have been applied to optimize reaction parameters such as temperature, reagent equivalents, and solvent choice, leading to improved reproducibility and yield.

Summary Table of Key Preparation Steps

Compound Intermediate Method Description Key Reagents Conditions Yield (%) Reference
Trifluoromethylated pyrrolidine precursor Electrophilic trifluoromethylation, microwave heating CF3 source, microwave reactor 100 °C, 2 h 70-80
Ethoxymethylated pyrrolidine Alkylation with ethoxymethyl halide Ethoxymethyl chloride, base Room temp to reflux 65-75
N-Acetic acid substituted pyrrolidine N-alkylation with haloacetic acid or coupling reagents Haloacetic acid, EDCI, HOBt Room temp, overnight stirring 60-72

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.